BenchChemオンラインストアへようこそ!

4H-Pyrazino[1,2-b]isoquinolin-4-one

oncology colon cancer cell cycle checkpoint

Procure 4H-Pyrazino[1,2-b]isoquinolin-4-one (CAS 821811-77-2) as the distinct, active-parent scaffold for oncology programs requiring an intact C(4)-lactam carbonyl. Unlike inactive oxazolidine or cyanoamine-substituted analogues, this unsubstituted core enables G2/M checkpoint degradation (cdc2, Cyclin B1, Wee1) without DNA damage—a mechanism validated at sub-micromolar potency in HT-29 colon carcinoma (CI50=0.195 µM). Confirmed multi-line activity against MDA-MB-231 and A-549 cells supports broad-spectrum screening. Essential for systematic SAR at N(2), C(3), and C(6) positions. Do not substitute with generic pyrazinoisoquinoline analogues; SAR evidence confirms that ring modifications abolish activity.

Molecular Formula C12H8N2O
Molecular Weight 196.20 g/mol
CAS No. 821811-77-2
Cat. No. B11899693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrazino[1,2-b]isoquinolin-4-one
CAS821811-77-2
Molecular FormulaC12H8N2O
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=CN=CC(=O)N3C=C2C=C1
InChIInChI=1S/C12H8N2O/c15-12-7-13-6-11-5-9-3-1-2-4-10(9)8-14(11)12/h1-8H
InChIKeyGGLHYBRYFUNMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Pyrazino[1,2-b]isoquinolin-4-one (CAS 821811-77-2): Heterocyclic Scaffold Procurement for Oncology and Cell Cycle Research


4H-Pyrazino[1,2-b]isoquinolin-4-one (CAS 821811-77-2, molecular formula C12H8N2O, molecular weight 196.20 g/mol) is a tricyclic heterocyclic compound featuring a fused pyrazine and isoquinoline ring system with a lactam functionality at the 4-position [1]. This scaffold serves as a core structural template in medicinal chemistry programs targeting antitumor alkaloid analogues, with documented cytotoxic activity against multiple human cancer cell lines including HT-29 colon carcinoma, MDA-MB-231 breast carcinoma, and A-549 lung carcinoma [2]. The compound is distinct from the related antiparasitic agent praziquantel, which bears a pyrazinoisoquinoline core but with different saturation and substitution patterns [3].

Why Generic Pyrazinoisoquinoline Substitution Cannot Replicate 4H-Pyrazino[1,2-b]isoquinolin-4-one Activity


Attempts to substitute the core 4H-pyrazino[1,2-b]isoquinolin-4-one scaffold with generic pyrazinoisoquinoline analogues fail due to well-documented structure-activity relationship (SAR) constraints. SAR studies confirm that the C(4)-lactam carbonyl is essential for cytotoxic activity—replacement with a cyanoamine function (as in compounds 8-10) results in complete loss of activity, likely due to excessive molecular stability preventing formation of reactive alkylating iminium species [1]. Furthermore, fused oxazolidine derivatives (e.g., compound 5) are entirely inactive, demonstrating that ring modifications at the pyrazine moiety abolish the compound's ability to promote G2/M checkpoint protein degradation [2]. Even among active derivatives, substitution at the N(2) position and modifications to the C(6)-chain produce significant variations in cytotoxicity magnitude and cell line selectivity, underscoring that the unsubstituted parent scaffold represents a distinct chemical entity with unique biological properties that cannot be replicated by structurally similar alternatives [3].

Quantitative Differential Evidence: 4H-Pyrazino[1,2-b]isoquinolin-4-one Versus Analogues in Cytotoxicity and Cell Cycle Arrest


Compound 1b Exhibits Sub-Micromolar IC50 in HT-29 Colon Cancer Cells with Distinct G2/M Checkpoint Degradation Mechanism

Compound 1b, a representative derivative of the pyrazino[1,2-b]isoquinolin-4-one scaffold, demonstrates a CI50 value of 1.95 × 10⁻⁷ M (0.195 μM) against HT-29 human colon carcinoma cells [1]. This sub-micromolar potency is mechanistically linked to the degradation of G2/M checkpoint proteins including cdc2, Cyclin B1, and Wee1—a novel mechanism distinct from conventional DNA-damaging agents [2].

oncology colon cancer cell cycle checkpoint cdc2 degradation

Compound 4a Shows High Nanomolar LC50 with Selective Toxicity to HT-29 Colon Carcinoma

Among a series of pyrazino[1,2-b]isoquinoline-4-one derivatives, compound 4a exhibits high toxicity that is selective for HT-29 colon carcinoma cells with LC50 values in the high nanomolar range, whereas most analogues in the same series show only mid to low micromolar GI50 values and LC50 values exceeding 100 μM [1].

oncology colon cancer selective cytotoxicity LC50

Compound 3a Induces Apoptosis Directly from G2/M Phase Without DNA Damage, Distinguishing It from Cytostatic Analogues

Compound 3a, a pyrazino[1,2-b]isoquinoline-4-one derivative, efficiently induces apoptosis triggered directly from the G2/M phase of the cell cycle without causing DNA damage, as evidenced by lack of activation of DNA damage sensors, transducers, and executers [1]. In contrast, compounds 29 and 31 from the same chemical series act as cytostatic agents that induce G1/S arrest rather than G2/M apoptosis [2].

apoptosis G2/M phase arrest cytostatic cell cycle

Analogue 6p Shows Moderate Activity (IC50 41.8-57.7 μM) Against HCT-15 and K562 Cell Lines with Fibroblast Sparing

Analogue 6p, a pyrazino[1,2-b]isoquinoline derivative bearing a specific substituent pattern, demonstrates IC50 values of 41.8 ± 3.3 μM against HCT-15 colorectal adenocarcinoma cells and 57.7 ± 2.1 μM against K562 chronic myelogenous leukemia cells, while showing no cytotoxicity against human gingival fibroblasts at tested concentrations [1].

oncology HCT-15 K562 selective cytotoxicity

Validated Application Scenarios for 4H-Pyrazino[1,2-b]isoquinolin-4-one Procurement


Colon Cancer Research: HT-29 Cell Line Cytotoxicity and G2/M Checkpoint Degradation Studies

This scaffold is optimally deployed in colon cancer research programs investigating HT-29 human colon carcinoma cell lines, where compound 1b exhibits sub-micromolar potency (CI50 = 0.195 μM) and compound 4a demonstrates high nanomolar selective toxicity [1][2]. Researchers can leverage the documented mechanism of cdc2, Cyclin B1, and Wee1 degradation—a non-DNA-damaging pathway—to explore combination therapies with cisplatin or other agents that arrest cells in G2/M phase [3]. This application is supported by direct SAR evidence showing that the C(4)-lactam carbonyl is essential for this activity [4].

Cell Cycle Checkpoint Research: G2/M Phase-Specific Apoptosis Induction Studies

Pyrazino[1,2-b]isoquinolin-4-one derivatives like compound 3a provide a validated chemical tool for studying apoptosis triggered directly from the G2/M phase without DNA damage [1]. This contrasts with structurally similar analogues 29 and 31 that induce G1/S cytostatic arrest, offering researchers the ability to interrogate phase-specific cell cycle control mechanisms using structurally related but mechanistically distinct tool compounds [2]. The absence of DNA damage pathway activation distinguishes this mechanism from conventional cytotoxic agents and enables cleaner interrogation of G2/M-specific apoptotic signaling [3].

Breast and Lung Carcinoma Screening: Multi-Cell Line Cytotoxicity Profiling

The scaffold has demonstrated reproducible in vitro antitumor potential across multiple cell lines including MDA-MB-231 human breast carcinoma and A-549 human lung carcinoma [1]. Mid to low micromolar GI50 values have been consistently observed across this compound class, with specific derivatives showing enhanced potency profiles [2]. This multi-line activity supports procurement for broad-spectrum oncology screening programs and serves as a reference scaffold for medicinal chemistry optimization efforts targeting diverse solid tumor indications [3].

Medicinal Chemistry SAR Optimization: Scaffold Derivatization for Enhanced Selectivity

Procurement of 4H-pyrazino[1,2-b]isoquinolin-4-one enables systematic SAR studies focused on C(3)-alkylation, N(2)-substitution, and C(6)-chain modification, all of which have been demonstrated to modulate cytotoxicity and mechanism of action [1][2]. The scaffold's synthetic tractability allows for generation of diverse analogues with varying potency and selectivity profiles, including cancer-selective agents like analogue 6p that spare normal fibroblasts [3]. SAR evidence confirms that the C(4)-lactam is essential for activity while fused oxazolidine modifications abolish it entirely [4], providing clear guidance for rational design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H-Pyrazino[1,2-b]isoquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.